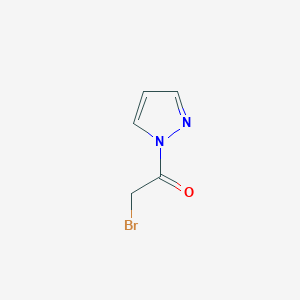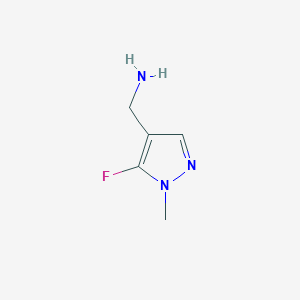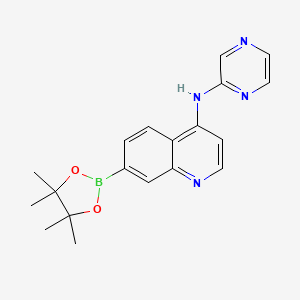
Sodium 2,5-dichloropyridine-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,5-dichloropyridine-3-sulfinate: is an organosulfur compound that belongs to the class of sodium sulfinates. These compounds are known for their versatility in synthetic organic chemistry, particularly in the formation of sulfur-containing compounds. This compound is characterized by the presence of two chlorine atoms and a sulfinate group attached to a pyridine ring, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,5-dichloropyridine-3-sulfinate typically involves the reaction of 2,5-dichloropyridine with sodium sulfite under specific conditions. The reaction is usually carried out in an aqueous medium, and the temperature and pH are carefully controlled to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2,5-dichloropyridine} + \text{sodium sulfite} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The scalability of the synthesis is crucial for its application in large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2,5-dichloropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfides.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sodium 2,5-dichloropyridine-3-sulfonate.
Reduction: 2,5-dichloropyridine-3-sulfide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 2,5-dichloropyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds. It is also employed in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological sulfinate interactions.
Industry: this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of sodium 2,5-dichloropyridine-3-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in substitution reactions with electrophilic centers. The chlorine atoms on the pyridine ring can also undergo nucleophilic substitution, leading to the formation of new compounds. The specific pathways and targets depend on the reaction conditions and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
- Sodium pyridine-3-sulfinate
- Sodium 2-chloropyridine-3-sulfinate
- Sodium 3,5-dichloropyridine-2-sulfinate
Comparison: Sodium 2,5-dichloropyridine-3-sulfinate is unique due to the presence of two chlorine atoms at the 2 and 5 positions of the pyridine ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other sodium sulfinates. The position of the chlorine atoms can influence the electronic properties of the compound, making it suitable for specific applications in synthetic chemistry and industrial processes.
Eigenschaften
Molekularformel |
C5H2Cl2NNaO2S |
|---|---|
Molekulargewicht |
234.03 g/mol |
IUPAC-Name |
sodium;2,5-dichloropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3Cl2NO2S.Na/c6-3-1-4(11(9)10)5(7)8-2-3;/h1-2H,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
HIADYDDOJWCMON-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=NC(=C1S(=O)[O-])Cl)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130506.png)
![N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130513.png)
![[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine](/img/structure/B13130514.png)
![Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13130534.png)

![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)






